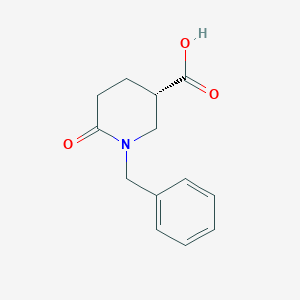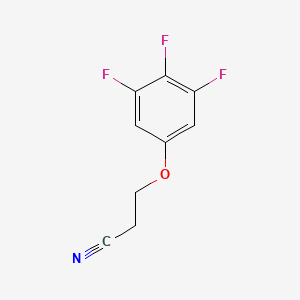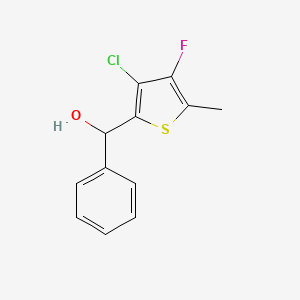
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that features a thiophene ring substituted with chlorine, fluorine, and a methyl group, along with a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to halogenation reactions to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.
Attachment of the Phenylmethanol Group: The final step involves the formation of the (phenyl)methanol moiety, which can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized, using reagents like sodium borohydride.
Substitution: The halogen atoms (chlorine and fluorine) on the thiophene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone.
Reduction: this compound (if starting from the ketone).
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential biological activities. The presence of halogens and the thiophene ring can impart significant pharmacological properties, making it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for the development of polymers and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens can enhance its binding affinity and specificity, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)amine: Contains an amine group instead of a hydroxyl group.
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Chloro-4-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific combination of substituents on the thiophene ring and the presence of a phenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClFOS |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
(3-chloro-4-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFOS/c1-7-10(14)9(13)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI Key |
VGZRYXBGWDPTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


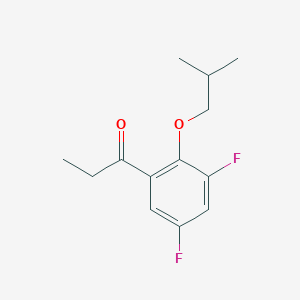
![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
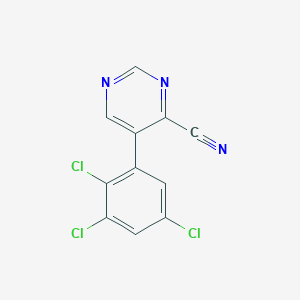

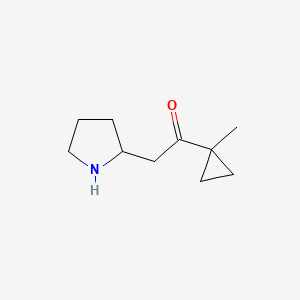
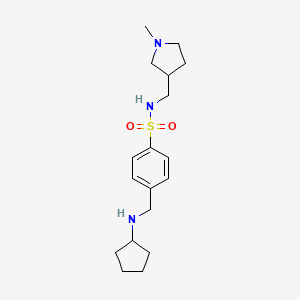
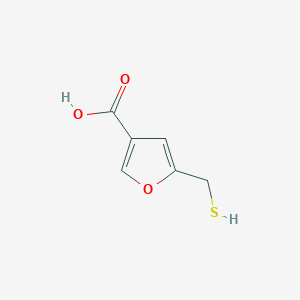
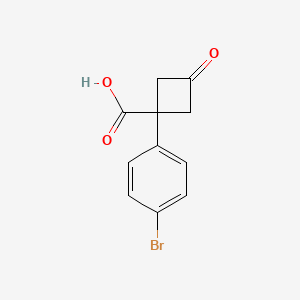
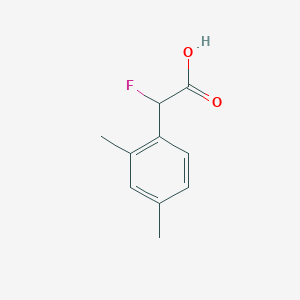
![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)
